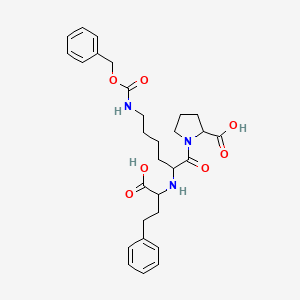

N-Benzyloxycarbonyl (S)-Lisinopril

Description

Properties

IUPAC Name |

1-[2-[(1-carboxy-3-phenylpropyl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGFGHUACTNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Principles of Protective Group Chemistry in the Synthesis of N Benzyloxycarbonyl S Lisinopril

Theoretical Framework of Amine Protection in Peptide Synthesis

In the realm of peptide chemistry, the strategic protection of reactive functional groups is a fundamental prerequisite for the successful synthesis of peptides. nih.gov Amino acids, the building blocks of peptides, are bifunctional molecules containing at least one amino group and one carboxyl group. chemrxiv.org This inherent bifunctionality necessitates the use of protecting groups to prevent undesirable side reactions and the uncontrolled polymerization of the amino acids during the synthetic process. nih.govchemrxiv.org

The core principle of this strategy is to temporarily block the reactivity of one functional group while another is being chemically modified. libretexts.org For instance, to form a dipeptide from two amino acids, the amino group of one amino acid and the carboxylic acid group of the other must be protected. chemrxiv.org This ensures that the desired peptide bond is formed specifically between the unprotected carboxyl group of the first amino acid and the unprotected amino group of the second. libretexts.org

A four-step cycle is typically required to add a single amino acid to a growing peptide chain: Nα-protection, activation, coupling, and deprotection. chemrxiv.org A variety of protecting groups have been developed for this purpose, with the tert-butyloxycarbonyl (Boc) and the fluorenylmethyloxycarbonyl (Fmoc) groups being common choices for protecting the α-amino group. libretexts.org The selection of an appropriate protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal without affecting the newly formed peptide bond or other sensitive parts of the molecule. ontosight.ai The compatibility and orthogonality of different protecting groups are key to achieving precise control over the molecular structure, especially in the synthesis of complex peptides. nih.gov

Diastereoselective Control in the Formation of Chiral Centers within the N-Benzyloxycarbonyl (S)-Lisinopril Precursor

The synthesis of lisinopril (B193118) involves the creation of specific stereoisomers, necessitating a high degree of diastereoselective control to produce the optically pure final compound. google.com The chemical name for lisinopril is (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline, indicating the presence of multiple chiral centers that must have the correct stereochemistry for the drug to be effective. scielo.org.mxgoogle.com

One synthetic approach to achieve this involves a reductive amination reaction between an H-Lys(Boc)-Pro-resin and 2-oxo-4-phenylbutyrate to form the lisinopril precursor on a solid support. google.com This method is reported to have stereoselectivity, with a product ratio of (S)-[N2-(1-carboxyl-3-phenylpropyl)-N6-(tertbutyloxycarbonyl)-L-lysyl]-L-proline to the (R) diastereomer of 20:1, which significantly improves the yield of the desired lisinopril. google.com

Another patented process describes the coupling reaction between ethyl 2-chloro-4-oxo-4-phenylbutyrate and a protected lysine (B10760008) derivative, which also proceeds with good diastereoselectivity. google.com The resulting intermediate is then further processed to yield the final lisinopril product. google.com The control of stereochemistry is a critical aspect of the synthesis, as different stereoisomers can have different pharmacological activities and safety profiles. The use of specific protecting groups and reaction conditions is therefore paramount in guiding the reaction towards the desired (S,S,S) configuration of lisinopril.

Advanced Synthetic Methodologies for N Benzyloxycarbonyl S Lisinopril

Convergent and Linear Synthetic Strategies to Access the N-Benzyloxycarbonyl (S)-Lisinopril Core

The synthesis of the this compound core can be approached through two primary strategies: linear and convergent synthesis.

Linear synthesis involves the sequential addition of molecular fragments to a starting material, gradually building the target molecule on a single chain. A prominent example of a linear approach in the synthesis of related structures is the use of solid-phase synthesis. google.com In this method, L-proline is first anchored to a resin support. google.com Subsequently, the protected lysine (B10760008) derivative (e.g., Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine) is coupled to the resin-bound proline. google.com Following the removal of the temporary Nα-protecting group, the final side chain, (S)-2-oxo-4-phenylbutyrate, is introduced via reductive amination to complete the core structure on the solid support before cleavage. google.com This step-by-step assembly simplifies purification as excess reagents and by-products can be washed away after each step. google.com

Coupling Reactions and Peptide Bond Formation in the Synthesis of this compound Precursors

The formation of the amide (peptide) bonds is a critical step in the synthesis of this compound precursors. This is typically achieved by activating the carboxyl group of one amino acid derivative to facilitate its reaction with the amino group of another.

Utilization of Activated Carboxylic Acid Derivatives

A common strategy for peptide bond formation is the activation of the carboxylic acid of the N-protected lysine derivative. This can be accomplished through several methods:

N-Carboxy Anhydrides (NCAs): The α-amino acid derivative can be treated with reagents like phosgene, diphosgene, or the less toxic N,N'-carbonyldiimidazole to form a highly reactive N-carboxy anhydride (B1165640) intermediate in situ. wipo.intgoogle.com This activated intermediate readily reacts with the amino group of the proline ester to form the dipeptide bond with high yield. google.com

Carbodiimide Reagents: Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCCI) are used to activate the carboxylic acid. wipo.int Often, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is included. wipo.int DCCI and the carboxylic acid form a reactive O-acylisourea intermediate, which is then attacked by the amine. HOBt is used to suppress racemization and improve the efficiency of the coupling reaction by forming an activated ester that is less prone to side reactions. wipo.int

Triphosgene: This reagent can be used to convert the protected lysine into its corresponding N-carboxy anhydride, which is then condensed with L-proline to form the protected dipeptide. researchgate.netnih.gov

Role of L-Proline Methyl Ester and Trifluoroacetyl-L-Lysine Benzyl (B1604629) Ester in Fragment Assembly

In many documented syntheses of lisinopril (B193118) and its protected analogues, specific protected amino acids serve as crucial building blocks. While the target compound of this article is this compound, the principles of fragment assembly are well-illustrated by the widely used N6-trifluoroacetyl-L-lysine and various proline esters. wipo.intgoogle.com

Trifluoroacetyl-L-Lysine Benzyl Ester: The trifluoroacetyl group serves as a stable protecting group for the ε-amino group of the lysine side chain, preventing it from participating in the peptide bond formation. google.com The benzyl ester protects the carboxylic acid of lysine during certain coupling strategies. wipo.intwipo.int

L-Proline Methyl Ester: The methyl ester protects the carboxylic acid of proline, allowing its secondary amine to act as a nucleophile in the coupling reaction with the activated lysine derivative. wipo.intgoogle.com The hydrochloride salt of proline methyl ester is often used in these reactions. google.com

The general process involves coupling the activated Nα-protected, Nε-trifluoroacetyl-L-lysine with L-proline methyl ester (or another ester like the benzyl ester) to yield the fully protected dipeptide precursor. wipo.intgoogle.comwipo.int This dipeptide is then subjected to further reactions, such as reductive alkylation with an ethyl 2-oxo-4-phenylbutyrate derivative, to introduce the N-terminal side chain. researchgate.netnih.gov

Stereochemical Control and Diastereoselectivity in this compound Synthesis

Maintaining the correct stereochemistry is paramount, as the biological activity of lisinopril resides specifically in the (S,S,S)-isomer. google.com Stereochemical integrity is controlled at several key stages of the synthesis.

The primary method for ensuring the correct configuration is the use of optically pure L-lysine and L-proline as starting materials. nih.gov However, the coupling and subsequent reaction steps must be carefully controlled to prevent racemization. The choice of coupling reagents, solvents, and temperature can significantly impact the degree of asymmetric induction. nih.gov For instance, the use of additives like HOBt during carbodiimide-mediated coupling is known to suppress racemization. nih.gov

A critical step for diastereoselectivity is the reductive amination or alkylation used to attach the phenylbutyl side chain to the dipeptide. The reaction of a protected lysyl-proline dipeptide with ethyl 2-oxo-4-phenylbutyrate, followed by catalytic hydrogenation, often proceeds with good diastereoselectivity, favoring the desired SSS isomer. wipo.intgoogle.com Some synthetic methods report achieving a high diastereomeric ratio, for example, a 20:1 ratio of the desired (S)-isomer to the (R)-isomer at the newly formed chiral center. google.com This selectivity is crucial for maximizing the yield of the biologically active compound and simplifying purification. google.com

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of intermediates at various stages are essential for obtaining a high-purity final product. A variety of standard laboratory and industrial techniques are employed.

| Technique | Solvents/Reagents | Purpose | Reference |

| Crystallization/Recrystallization | Ethanol/water, n-hexane, cyclohexane, methyl tertiary butyl ether, methanol (B129727), ethanol, ethyl acetate | To purify solid intermediates by removing soluble impurities. The choice of solvent system is critical for achieving high purity and yield. | google.comepo.orggoogle.com |

| Filtration | N/A | To separate precipitated solid intermediates or catalysts (like palladium on carbon) from the reaction mixture. | google.com |

| Distillation | N/A | To remove volatile solvents from the reaction mixture under reduced pressure, concentrating the desired product. | epo.orggoogle.com |

| Column Chromatography | Ethyl acetate/hexane mixtures | To separate the desired intermediate from by-products and unreacted starting materials based on differential adsorption. | nih.gov |

| Ion-Exchange Chromatography | Ion-exchange resins (e.g., Indion-225H) | Primarily used for the purification of the final deprotected lisinopril, but can be adapted for charged intermediates. | wipo.int |

For example, after the coupling reaction and work-up, an intermediate like N2-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine can be precipitated from an ethanol/water mixture as a white solid. google.com In other processes, intermediates are purified by crystallization from solvents like methyl tertiary butyl ether or mixed systems such as n-hexane and cyclohexane. epo.orggoogle.com

Chemical Transformations and Derivatizations of N Benzyloxycarbonyl S Lisinopril

De-protection Strategies for the N-Benzyloxycarbonyl Group

The removal of the Cbz group to liberate the primary amine of the lysine (B10760008) residue is a critical step in the synthesis of lisinopril (B193118) and its derivatives. Various methods have been developed to achieve this transformation efficiently and selectively.

Catalytic Hydrogenation Methods for Cbz Removal

Catalytic hydrogenation is a widely employed method for the deprotection of Cbz groups due to its high efficiency and clean reaction profile. This method involves the cleavage of the benzyl-oxygen bond by hydrogen gas in the presence of a metal catalyst.

A common approach involves the use of palladium on carbon (Pd/C) as the catalyst in a suitable solvent, such as methanol (B129727) or ethanol. The reaction is typically carried out under a hydrogen atmosphere. In a related synthesis of a lisinopril analogue, a protected intermediate was successfully debenzylated using 10% Pd/C under a hydrogen atmosphere, indicating the feasibility of this method for Cbz-protected lisinopril. google.com The process of catalytic hydrogenation is also utilized in the synthesis of lisinopril itself, where a precursor is hydrogenated in the presence of a Raney-Nickel catalyst. nih.gov

Transfer hydrogenation offers a safer alternative to using hydrogen gas. This technique employs a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or cyclohexene, in the presence of a catalyst like Pd/C. This method has been shown to be effective for the debenzylation of N-benzyltetrazole derivatives using the Rosenmund catalyst (Pd/BaSO₄) and ammonium formate, suggesting its potential applicability for the deprotection of N-Benzyloxycarbonyl (S)-Lisinopril. researchgate.net

Alternative Chemical Methods for Amine De-protection

While catalytic hydrogenation is prevalent, alternative chemical methods for Cbz deprotection have been explored to avoid the use of flammable hydrogen gas and expensive palladium catalysts, or to achieve selectivity in the presence of other reducible functional groups.

One such method involves the use of low-carbon alcohols like methanol, ethanol, or tert-butanol (B103910) as the deprotecting reagent. researchgate.net This approach has been demonstrated to be effective for the removal of the Cbz group from various heterocyclic compounds. researchgate.net The reaction proceeds under mild conditions and offers good functional group tolerance. researchgate.net

Another innovative approach utilizes a combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for the selective deprotection of the N-Cbz group. nih.gov This method is noteworthy for its ability to proceed at ambient temperature and its tolerance of other reducible groups. nih.gov The use of AlCl₃ in HFIP provides an orthogonal deprotection strategy, which is particularly valuable in the synthesis of complex molecules with multiple protecting groups. nih.gov

Functional Group Interconversions of this compound

The structure of this compound, featuring carboxylic acid and secondary amine functionalities, allows for a variety of functional group interconversions. While the primary focus in the literature is often on the path to lisinopril, these reactive sites can be manipulated to generate other derivatives.

For instance, the two carboxylic acid groups present in the molecule can be subject to esterification or amidation reactions. The proline's carboxylic acid and the carboxyalkyl side chain's acid group can be converted to their corresponding esters or amides by reacting with appropriate alcohols or amines under standard coupling conditions.

Furthermore, the secondary amine within the lisinopril backbone could potentially undergo N-alkylation or N-acylation reactions, provided that the reactivity of the lysine side-chain amine is masked by the Cbz group. These transformations would lead to a diverse range of N-substituted lisinopril analogues.

Synthesis of Analogues and Related Compounds from this compound

The protected nature of this compound makes it an ideal starting material for the synthesis of various analogues and related compounds, including isotopically labeled standards.

Esterification to this compound Ethyl Methyl Diester

The synthesis of this compound Ethyl Methyl Diester can be conceptualized through standard esterification procedures. The two carboxylic acid functionalities of this compound can be esterified. For example, in the synthesis of lisinopril impurities, related diester compounds are formed, indicating the feasibility of such transformations. The synthesis of a fully protected lisinopril derivative, N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysyl-L-proline methyl ester, involves the coupling of an activated lysine derivative with L-proline methyl ester, showcasing the formation of a methyl ester at the proline residue. google.com A similar strategy could be employed to introduce an ethyl ester at the other carboxylic acid moiety.

Isotopic Labeling: Synthesis of this compound-d5

Isotopically labeled compounds are invaluable tools in pharmacokinetic and metabolic studies. The synthesis of this compound-d5 involves the introduction of five deuterium (B1214612) atoms into the molecule. The commercially available Lisinopril-d5 is formally named ((S)-1-carboxy-3-(phenyl-d5)propyl)-L-lysyl-L-proline, indicating that the deuterium atoms are located on the phenyl ring. caymanchem.com

The synthesis of this compound-d5 would likely involve starting with a deuterated precursor, such as 2-oxo-4-(phenyl-d5)-butyric acid. This deuterated keto-acid could then be incorporated into the lisinopril synthesis pathway. A synthetic route for lisinopril involves the reductive amination of a protected Lys-Pro dipeptide with 2-oxo-4-phenylbutyric acid. google.com By substituting the non-labeled keto-acid with its d5-phenyl analogue, this compound-d5 could be synthesized.

Spectroscopic and Chromatographic Characterization of N Benzyloxycarbonyl S Lisinopril and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for N-Benzyloxycarbonyl (S)-Lisinopril could not be located. For the parent compound, Lisinopril (B193118), and its various impurities, these techniques are extensively used for structural confirmation. scielo.org.mxnih.gov For example, multidimensional NMR techniques have been employed to identify novel impurities in bulk Lisinopril. nih.gov However, no such specific data has been published for its N-benzyloxycarbonyl derivative.

Chromatographic Methods for Purity Assessment and Separation

Information on specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for the purity assessment and separation of this compound is not available. HPLC methods are standard for analyzing Lisinopril and its related substances, often using C8 or C18 columns with varied mobile phases to separate impurities and isomers. nih.govmtc-usa.comphenomenex.com These methods are validated for parameters like linearity, precision, and accuracy for Lisinopril, but not for the N-benzyloxycarbonyl derivative. researchgate.net

Chiral Analysis of this compound

There is no specific information available regarding the chiral analysis of this compound. Chiral analysis is critical for pharmaceuticals like Lisinopril, which have multiple stereocenters. The cis/trans isomerization of the proline residue in Lisinopril has been studied using HPLC and NMR. nih.gov However, the impact of the N-benzyloxycarbonyl group on the chiral separation of Lisinopril has not been documented in the reviewed literature.

Emerging Research Directions and Synthetic Innovations Pertaining to N Benzyloxycarbonyl S Lisinopril

Development of Novel Protecting Group Strategies for Lisinopril (B193118) Intermediates

The benzyloxycarbonyl (Cbz or Z) group has traditionally been a reliable choice for protecting the amine terminus in peptide synthesis, including for lisinopril intermediates. researchgate.netiris-biotech.de Its stability and selective removal via hydrogenolysis are well-established. iris-biotech.de However, the quest for greater efficiency and orthogonality in complex syntheses has spurred the development of alternative protecting group strategies.

One area of exploration is the use of protecting groups that offer different deprotection conditions, allowing for more intricate molecular assembly. For instance, the isonicotinyloxycarbonyl (iNoc) group has been presented as an acid-stable alternative to the Cbz group. ub.edu While structurally similar, the iNoc group's pyridine (B92270) ring renders it highly stable in acidic conditions, which can be advantageous when other acid-labile protecting groups like tert-butyloxycarbonyl (Boc) are present in the molecule. The iNoc group can be removed under mild reductive conditions, such as with zinc dust or through catalytic hydrogenation, offering a degree of orthogonality. ub.edu

Another approach involves modifying existing protecting groups to fine-tune their properties. The p-nitrobenzyloxycarbonyl (pNZ) group, for example, has been investigated as a semipermanent protecting group for the side chains of amino acids like lysine (B10760008). researchgate.net The pNZ group is stable under the conditions used to remove the temporary 9-fluorenylmethoxycarbonyl (Fmoc) group and can be cleaved without affecting other protecting groups like Boc or allyl derivatives. researchgate.net

The development of novel reagents for introducing protecting groups is also a key focus. For example, Fmoc-2-MBT has been developed as a reagent for introducing the Fmoc group, which avoids the formation of dipeptide impurities that can occur with traditional reagents like Fmoc-Cl. researchgate.net While these strategies are not exclusively for lisinopril synthesis, they represent the broader advancements in peptide chemistry that can be applied to improve the synthesis of N-Benzyloxycarbonyl (S)-Lisinopril and other complex peptide-based pharmaceuticals.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Advantages |

| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (e.g., H₂/Pd-C) | Stable, well-established |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Widely used, orthogonal to Cbz |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild base (e.g., piperidine) | Standard in solid-phase synthesis |

| Isonicotinyloxycarbonyl | iNoc | Mild reduction (e.g., Zn/AcOH) | Acid-stable alternative to Cbz |

| p-Nitrobenzyloxycarbonyl | pNZ | Reduction | Orthogonal to Fmoc, Boc, Alloc |

Green Chemistry Approaches in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. In the context of this compound synthesis, this translates to the use of more environmentally benign solvents, catalysts, and reaction conditions.

A significant advancement in this area is the exploration of biocatalytic methods. Enzymatic synthesis offers high stereoselectivity under mild conditions, reducing the need for harsh chemicals and protecting groups. researchgate.net Research into the bioreduction of key precursors for ACE inhibitors like lisinopril is a promising green alternative to traditional chemical methods. researchgate.net For example, alcohol dehydrogenases (ADHs) are being employed for the stereoselective synthesis of chiral intermediates. researchgate.net While direct enzymatic synthesis of this compound is still an emerging area, the use of enzymes for the synthesis of its precursors demonstrates a clear trend towards greener pharmaceutical manufacturing. researchgate.net

The development of more sustainable chemical synthesis routes is also underway. This includes the use of less hazardous reagents and solvents. For instance, research has focused on replacing traditional, often toxic, solvents with greener alternatives. Furthermore, catalytic methods that allow for high atom economy and the recycling of catalysts are being investigated to minimize waste. researchgate.net

Computational Chemistry and Molecular Modeling for Reaction Pathway Optimization in this compound Formation

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. While much of the computational work on lisinopril has focused on its interaction with the ACE enzyme, these techniques are also being applied to optimize its synthesis. researchgate.net

By modeling the reaction mechanisms involved in the formation of this compound, researchers can gain insights into the transition states, reaction intermediates, and energy barriers of the synthetic pathway. This understanding allows for the rational design of more efficient reaction conditions, such as the choice of solvent, catalyst, and temperature, to maximize yield and minimize by-product formation.

For example, computational studies can be used to analyze the condensation reaction between a protected amino acid and an amino acid ester, a key step in dipeptide synthesis. nih.gov By understanding the energetics of this reaction, it is possible to select the most effective condensing agent and reaction conditions. While specific computational studies on the optimization of this compound formation are not yet widely published, the application of these methods to similar peptide syntheses indicates a strong potential for future advancements in this area. researchgate.net

Potential Applications Beyond Lisinopril Synthesis (e.g., as a Scaffold for Novel Peptidomimetics)

The structure of this compound, a protected dipeptide, makes it an attractive scaffold for the development of novel peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. mdpi.com

The design of novel ACE inhibitors is one area of exploration. By modifying the structure of this compound, researchers aim to create new compounds with improved potency and selectivity. For instance, novel phenolic acid/dipeptide/borneol hybrids have been synthesized and shown to have potent ACE inhibitory activity. nih.gov

Furthermore, the N-benzyloxycarbonyl-protected dipeptide structure can serve as a starting point for the synthesis of more complex molecules with different therapeutic targets. The principles of peptidomimetic design, such as replacing peptide bonds with more stable linkages or introducing conformational constraints, can be applied to the this compound scaffold to create libraries of new compounds for drug screening. The synthesis of N-Cbz protected dipeptides is a well-established methodology, providing a solid foundation for these drug discovery efforts. nih.gov The development of novel dipeptide drugs based on the topological similarity to existing non-peptide drugs is another promising strategy. mdpi.com

Q & A

Basic: What validated analytical methods are recommended for structural characterization of N-Benzyloxycarbonyl (S)-Lisinopril and its deuterated analogs?

Answer:

Structural characterization of this compound derivatives typically employs UV spectroscopy for quantitative determination and Fourier Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., benzyloxycarbonyl protection). For deuterated analogs like this compound-d5, isotopic labeling requires additional validation using mass spectrometry (MS) to verify deuteration efficiency and purity. These methods are critical for ensuring batch-to-batch consistency in synthetic workflows .

Basic: How can researchers quantify this compound in pharmaceutical formulations?

Answer:

A flow injection analysis (FIA) technique coupled with UV-Vis detection at λmax 550 nm has been validated for lisinopril quantification. Key parameters include:

- Sample volume : 100 µL

- Reagent concentration : 0.1% NQS (1,2-naphthoquinone-4-sulfonic acid)

- Flow rate : 1.2 mL/min

- Reaction coil length : 150 cm

This method achieves a linear range (Beer’s law compliance) with an efficiency of 1.094% for 20 ppm solutions, suitable for both aqueous and formulation matrices .

Advanced: What experimental design considerations are critical when comparing the bioactivity of this compound to other ACE inhibitors?

Answer:

Comparative studies (e.g., zofenopril vs. lisinopril) require:

- Control of vasoactive prostanoids : Use indomethacin to block cyclooxygenase in vascular experiments, isolating ACE-specific effects .

- Statistical rigor : Apply one-way ANOVA with Dunnett’s post-hoc analysis to compare multiple treatment groups against controls. For efficacy contradictions (e.g., fosinopril vs. lisinopril), post-hoc adjustments (e.g., Bonferroni correction) mitigate false positives in multi-arm trials .

- Endpoint selection : Focus on clinically relevant outcomes (e.g., endothelial function, mortality reduction) rather than surrogate markers .

Advanced: How can researchers address biases in preclinical models studying this compound’s cardioprotective effects?

Answer:

High early mortality in animal models (e.g., myocardial infarction studies) can skew statistical outcomes. Mitigation strategies include:

- Exclusion criteria : Remove subjects dying within the first week post-intervention to reduce survival bias .

- Power adjustment : Increase sample sizes to account for attrition.

- Blinded histological analysis : Use quantitative image analysis (e.g., CD4+ T-cell density in cardiac tissue) to minimize observer bias .

Advanced: What methodologies optimize iontophoretic delivery of this compound in transdermal studies?

Answer:

Flux () is proportional to current density () per Faraday’s law :

- Key parameters :

- Maintain constant charge () by stabilizing pH during permeation.

- Optimize current density (0.1–0.5 mA/cm²) to balance efficacy and skin irritation.

- Validate using Franz diffusion cells with synthetic membranes .

Basic: What synthetic challenges arise in the preparation of this compound derivatives, and how are they addressed?

Answer:

Common challenges include:

- Impurity formation : Cyclohexyl analogs and dimeric byproducts (e.g., Lisinopril Dimer Impurity H) due to incomplete protection. Mitigate via HPLC purification (C18 columns, acetonitrile/water gradients) .

- Deuterated analogs : Ensure >97% isotopic purity using silica gel chromatography and confirm via MS .

Advanced: How can researchers evaluate emerging therapeutic applications of this compound beyond hypertension?

Answer:

Emerging applications (e.g., migraine prevention, diabetic nephropathy) require:

- Mechanistic studies : Assess angiotensin II receptor modulation in non-cardiovascular tissues.

- Preclinical models : Use transgenic rodents with condition-specific phenotypes (e.g., TRPV1 knockout for neuropathic pain).

- Clinical endpoints : Prioritize phase II trials with biomarker-driven designs (e.g., TGF-β/pSmad3 signaling in renal biopsies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.